Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate
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Overview
Description
Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound with a molecular formula of C22H21Cl2N3O5 This compound is known for its unique structure, which includes a dichlorophenoxy group, a butanoyl hydrazono group, and an oxoindolinyl acetate group
Preparation Methods
The synthesis of Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves multiple steps. One common synthetic route starts with the reaction of 2,4-dichlorophenoxyacetic acid with butanoyl chloride to form the corresponding ester. This ester is then reacted with hydrazine to form the hydrazono derivative. The final step involves the reaction of this intermediate with ethyl oxoindolin-1-yl acetate under specific conditions to yield the desired compound .
Chemical Reactions Analysis
Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth in cancer research .
Comparison with Similar Compounds
Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2,4-dichlorophenoxy)acetate: This compound has a similar dichlorophenoxy group but lacks the butanoyl hydrazono and oxoindolinyl acetate groups.
Butoxyethyl (2,4-dichlorophenoxy)acetate: This compound also contains the dichlorophenoxy group but has a butoxyethyl ester instead of the ethyl oxoindolin-1-yl acetate group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds .
Biological Activity
Ethyl 2-(3-(2-(4-(2,4-dichlorophenoxy)butanoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, structural characteristics, and various biological activities of this compound, supported by case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps, including the reaction of 2,4-dichlorophenol with butyric acid derivatives and subsequent hydrazone formation. The final product is characterized by its distinctive indole and hydrazone moieties, which are crucial for its biological activity.
Chemical Structure
The molecular formula of the compound is C18H20Cl2N2O3, indicating the presence of chlorine atoms and a hydrazone linkage that may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the 2,4-dichlorophenoxy group have shown effectiveness against various bacterial strains. A study highlighted that compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Research has shown that derivatives with indole and hydrazone groups can inhibit cancer cell proliferation. For example, a related compound exhibited an IC50 value of 0.66 µM against HCT-116 cancer cells, indicating moderate cytotoxicity .
Antioxidant Activity
Antioxidant properties are another area of interest for this compound. Studies using DPPH and ABTS assays have demonstrated that compounds derived from similar synthetic routes exhibit moderate antioxidant activity, suggesting potential protective effects against oxidative stress .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented in various studies. For instance, derivatives of benzothiazole have shown significant anti-inflammatory effects in vitro, which may also be applicable to the target compound due to structural similarities .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several derivatives containing the dichlorophenoxy group. Results indicated a strong correlation between structural modifications and antimicrobial potency, particularly against gram-positive bacteria .
- Antitumor Screening : In vitro studies on hydrazone derivatives indicated that modifications at the indole position could enhance antitumor activity. The findings suggested that specific substitutions could lead to compounds with improved efficacy against cancer cell lines .
- Oxidative Stress Protection : Research focusing on antioxidant activities revealed that certain derivatives could scavenge free radicals effectively, providing insights into their potential use in combating oxidative stress-related diseases .
Properties
CAS No. |
624725-33-3 |
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Molecular Formula |
C22H21Cl2N3O5 |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
ethyl 2-[3-[4-(2,4-dichlorophenoxy)butanoyldiazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C22H21Cl2N3O5/c1-2-31-20(29)13-27-17-7-4-3-6-15(17)21(22(27)30)26-25-19(28)8-5-11-32-18-10-9-14(23)12-16(18)24/h3-4,6-7,9-10,12,30H,2,5,8,11,13H2,1H3 |
InChI Key |
ZJAVYDBVEUTCTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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